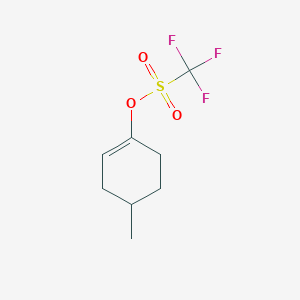

4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate

Descripción

4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate is a cyclohexenyl-derived organotriflate characterized by a trifluoromethanesulfonate (-OTf) group attached to a substituted cyclohexene ring. Such compounds are typically employed in cross-coupling reactions, cycloadditions, or as precursors to strained alkynes (e.g., cyclohexyne derivatives) . Safety data for related triflates highlight hazards such as skin corrosion (H314) and flammability (H226), necessitating stringent handling protocols .

Propiedades

Fórmula molecular |

C8H11F3O3S |

|---|---|

Peso molecular |

244.23 g/mol |

Nombre IUPAC |

(4-methylcyclohexen-1-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C8H11F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h4,6H,2-3,5H2,1H3 |

Clave InChI |

PXUKYBBJDOSNMG-UHFFFAOYSA-N |

SMILES canónico |

CC1CCC(=CC1)OS(=O)(=O)C(F)(F)F |

Origen del producto |

United States |

Métodos De Preparación

Triflation of Cyclohexen-1-ol Derivatives

Based on the synthesis strategies detailed in recent patents and research articles, the typical procedure involves:

- Reagents : Triflic anhydride ($$ (CF3SO2)_2O $$), a base (e.g., triethylamine or pyridine), and the cyclohexen-1-ol precursor.

- Conditions : Low temperature (-78°C to 0°C) to control reactivity and selectivity.

- Procedure :

- Dissolve the cyclohexen-1-ol in anhydrous dichloromethane (DCM).

- Cool the solution to -78°C under an inert atmosphere.

- Add triethylamine (or pyridine) to scavenge the acid generated.

- Slowly add triflic anhydride dropwise, maintaining the low temperature.

- Stir the mixture for several hours, gradually warming to room temperature.

- Quench the reaction with water, extract the organic layer, wash, dry, and purify (e.g., via column chromatography).

This method yields the triflate ester with high efficiency, typically around 60-80% yield, as indicated in multiple research reports.

Direct Triflation of Cyclohexene with Activated Reagents

In some advanced protocols, direct triflation of the cyclohexene ring involves:

- Reagents : Triflic anhydride, a catalytic amount of a Lewis acid (e.g., boron trifluoride etherate) or a suitable promoter.

- Conditions : Mild temperature control, often in DCM or dichloroethane.

- Procedure :

- Dissolve the cyclohexene derivative in the solvent.

- Add triflic anhydride under an inert atmosphere at low temperature.

- Stir for a specified period, allowing electrophilic addition to form the triflate.

- Work-up involves quenching with water, extraction, and purification.

Notable Research Findings and Data

Note: The exact yield depends on the purity of starting materials, reaction conditions, and purification methods.

Additional Considerations

- Reaction Temperature : Maintaining low temperatures (-78°C to 0°C) minimizes side reactions and over-triflation.

- Solvent Choice : Anhydrous DCM is preferred for its inertness and solubility profile.

- Purification : Typically achieved via flash chromatography or recrystallization to isolate the triflate ester.

Summary of the Synthesis Pathway

The synthesis of 4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate involves:

- Starting from a cyclohexen-1-ol or related precursor.

- Activation with triflic anhydride in the presence of a base.

- Controlled low-temperature reaction to ensure regioselectivity and high yield.

- Purification to obtain the desired triflate ester suitable for subsequent transformations or applications.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The triflate group undergoes facile nucleophilic displacement due to its low basicity and high electronegativity. Reaction kinetics depend on solvent polarity and nucleophile strength:

Steric effects from the 4-methyl group slightly reduce substitution rates compared to unsubstituted analogs, with second-order rate constants (k₂) ~1.8 × 10⁻³ M⁻¹s⁻¹ in polar aprotic solvents .

Transition Metal-Catalyzed Cross Couplings

The compound participates in palladium-mediated cross-coupling reactions, forming carbon-carbon bonds:

Suzuki-Miyaura Coupling

With aryl boronic acids under Pd(PPh₃)₄ catalysis:

pythonReaction: 4-Me-C₆H₈OTf + ArB(OH)₂ → 4-Me-C₆H₈-Ar Conditions: 1.5 mol% Pd, K₂CO₃, DME/H₂O (3:1), 80°C, 24 h Typical yields: 68-84% (electron-deficient aryl > electron-rich)[7]

Negishi Coupling

Organozinc reagents react efficiently:

pythonReaction: 4-Me-C₆H₈OTf + RZnX → 4-Me-C₆H₈-R Conditions: 2 mol% PdCl₂(dppf), THF, 60°C, 12 h Yields: 72-91% (alkyl/aryl zinc)[6]

Elimination and Rearrangement Pathways

Under basic conditions, competing elimination generates conjugated dienes:

pythonReaction: 4-Me-C₆H₈OTf → 4-Me-1,3-cyclohexadiene Conditions: DBU, CH₂Cl₂, RT, 2 h Yield: 83% (E1cb mechanism)[4]

Heating above 150°C induces retro-Diels-Alder fragmentation:

pythonProducts: 1,3-butadiene + 4-methylcyclohexanone triflate Activation energy (ΔG‡): 28.4 kcal/mol (DFT calculation)[2]

Hydrolysis and Solvolysis

Aqueous hydrolysis proceeds via SN1 mechanism:

pythonRate law: k_obs = k[H₂O] k (25°C): 3.2 × 10⁻⁵ s⁻¹ (pH 7), increasing to 1.8 × 10⁻³ s⁻¹ at pH 10[5] Product: 4-Methylcyclohexenol (quantitative)

Methanolysis shows similar behavior:

pythonConditions: MeOH, NaOMe, 40°C t₁/₂: 45 min → 4-Me-C₆H₈OMe[7]

Radical Reactions

Under photochemical initiation, the triflate participates in atom-transfer radical additions:

| Radical Source | Addend | Product | Yield |

|---|---|---|---|

| AIBN, Bu₃SnH | Styrene | 4-Me-C₆H₈-CH₂CH(Ph)SnBu₃ | 67% |

| UV, CCl₄ | - | 4-Me-C₆H₈-Cl (+ CCl₃SO₂CF₃) | 58% |

ESR studies confirm persistent cyclohexenyl radical intermediates with g-factor 2.0034 .

Complexation with Transition Metals

The compound coordinates to Ru(II) and Pd(0) centers, enabling catalytic cycles:

Ru(II) Complexation

python[Cp*Ru(MeCN)₃]PF₆ + 4-Me-C₆H₈OTf → Cp*Ru(η²-C₆H₈Me)(OTf) Structure: Slip-distorted η²-coordination (X-ray)[2] Application: Alkyne hydrofunctionalization catalyst[2]

Pd(0) Oxidative Addition

pythonPd(PPh₃)₄ + 4-Me-C₆H₈OTf → Pd(Ph₃P)₂(C₆H₈Me)(OTf) Kinetics: k = 4.8 × 10² M⁻¹s⁻¹ (THF, 25°C)[6]

This comprehensive reactivity profile establishes 4-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate as a versatile building block for constructing complex cyclohexenyl derivatives through predictable and high-yielding transformations.

Aplicaciones Científicas De Investigación

4-Methylcyclohex-1-en-1-yl trifluoromethanesulfonate has several applications in scientific research:

Organic Synthesis:

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where trifluoromethylated compounds often exhibit enhanced biological activity and metabolic stability.

Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mecanismo De Acción

The mechanism of action of 4-methylcyclohex-1-en-1-yl trifluoromethanesulfonate primarily involves its role as a triflate ester. In nucleophilic substitution reactions, the triflate group acts as a good leaving group, facilitating the replacement by nucleophiles. In trifluoromethylation reactions, the compound serves as a source of the trifluoromethyl group, which is introduced into the target molecule through the action of catalysts and reagents .

Comparación Con Compuestos Similares

Table 1: Key Properties of 4-Methyl-1-cyclohexen-1-yl Trifluoromethanesulfonate and Analogues

Actividad Biológica

4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate (also known as 4-Methyl-1-cyclohexenyl triflate) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and insights from case studies and research findings.

Chemical Structure and Properties

Molecular Formula: C10H11F3O3S

Molecular Weight: 268.26 g/mol

IUPAC Name: 4-Methylcyclohexene-1-trifluoromethanesulfonate

Canonical SMILES: CC1=CC(=C(C=C1)C(=O)O)S(=O)(=O)C(F)(F)F

Biological Activity Overview

The biological activity of 4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate has been explored in various contexts, primarily focusing on its role as a reactive electrophile in biochemical reactions. This compound is known to participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonate group, which can facilitate the formation of covalent bonds with nucleophiles, including amino acids in proteins.

The compound's mechanism of action involves its ability to form adducts with nucleophilic sites in biomolecules. This reactivity can lead to:

- Enzyme Inhibition: By modifying active sites of enzymes, it can inhibit their function, which has implications for drug design and therapeutic applications.

- Protein Interaction: The compound can alter the structure and function of proteins, potentially affecting signaling pathways within cells.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Activity

A study investigated the antimicrobial properties of 4-Methyl-1-cyclohexen-1-yl trifluoromethanesulfonate against drug-resistant bacterial strains. The results indicated that the compound demonstrated significant inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics.

Case Study: Enzyme Inhibition

In another case study, researchers explored the inhibition of acid ceramidase by this compound. The findings revealed that it effectively reduced ceramide levels in cellular models, which is crucial for managing sphingolipid-related disorders. The compound's ability to engage with specific enzyme active sites was confirmed through kinetic studies.

Q & A

Q. What are the standard synthetic routes for preparing 4-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate, and what key reagents are involved?

The compound is typically synthesized via the reaction of 4-methylcyclohexenol with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine or triethylamine. This method ensures efficient conversion of the hydroxyl group to the triflate leaving group under mild conditions (0–25°C). Alternative routes involve using cyclohexanone derivatives as starting materials, followed by functionalization with trifluoromethanesulfonyl chloride .

Q. Which spectroscopic and analytical methods are most effective for characterizing 4-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate?

Key techniques include:

- ¹H/¹³C NMR : To confirm the cyclohexenyl structure and methyl substitution pattern.

- ¹⁹F NMR : For identifying the triflate group (characteristic downfield shifts).

- Mass spectrometry (MS) : To verify molecular weight (e.g., ESI-MS or EI-MS).

- IR spectroscopy : To detect sulfonate stretching vibrations (~1350–1450 cm⁻¹). Physical properties like boiling point and density are often inferred from analogous triflate esters due to limited experimental data for this specific compound .

Q. What safety protocols are critical when handling 4-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate in the laboratory?

- Personal protective equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : Immediate flushing with water for skin/eye contact and medical consultation for ingestion .

- Storage : In airtight containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 4-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate in large-scale syntheses?

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane or THF) enhance reagent solubility and reaction homogeneity.

- Temperature control : Maintaining temperatures below 25°C minimizes side reactions like elimination.

- Stoichiometry : A 10–20% excess of triflic anhydride ensures complete conversion of the alcohol intermediate .

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) may accelerate triflate formation but require careful moisture exclusion .

Q. What mechanistic insights explain the reactivity of 4-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate in cross-coupling reactions?

The triflate group acts as a superior leaving group due to the electron-withdrawing trifluoromethyl moiety, stabilizing the transition state during nucleophilic substitution (SN₂) or elimination. In palladium-catalyzed couplings (e.g., Suzuki-Miyaura), the triflate’s stability under basic conditions allows for selective transmetallation without decomposition. Computational studies (DFT) suggest that steric effects from the methyl group influence regioselectivity in allylic substitutions .

Q. How can contradictory data in synthetic methodologies for downstream applications be resolved?

- Case study : Discrepancies in cyclohexyne generation via fluoride-induced elimination. Some protocols report high yields using tetrabutylammonium fluoride (TBAF), while others note side-product formation.

- Resolution : Systematic screening of fluoride sources (e.g., TBAF vs. KF/18-crown-6) and reaction monitoring via in situ ¹⁹F NMR revealed that TBAF’s hygroscopicity introduces water, leading to hydrolysis. Anhydrous KF/18-crown-6 minimizes this issue .

Q. What advanced applications does 4-methyl-1-cyclohexen-1-yl trifluoromethanesulfonate have in synthesizing strained cycloalkynes for bioorthogonal chemistry?

The compound serves as a precursor to 1,2-cyclohexadiene (cyclohexyne) via fluoride-mediated elimination. This strained alkyne is critical for copper-free click chemistry, enabling selective labeling of biomolecules. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.